8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-

Catalog No.
S13123390
CAS No.
M.F
C22H36O3Si
M. Wt
376.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahy...

Product Name

8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel-

IUPAC Name

(3aR,10aS)-3a-methyl-4-tri(propan-2-yl)silyloxy-3,4,5,6-tetrahydro-2H-benzo[h][1]benzofuran-8-one

Molecular Formula

C22H36O3Si

Molecular Weight

376.6 g/mol

InChI

InChI=1S/C22H36O3Si/c1-15(2)26(16(3)4,17(5)6)25-20-9-8-18-14-19(23)10-11-22(18)21(20,7)12-13-24-22/h10-11,14-17,20H,8-9,12-13H2,1-7H3/t20?,21-,22+/m1/s1

InChI Key

ZLRGMBGBWTUJTN-PDQYLBCOSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC2=CC(=O)C=CC23C1(CCO3)C

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1CCC2=CC(=O)C=C[C@@]23[C@@]1(CCO3)C

8H-Naphtho[8a,1-b]furan-8-one, 2,3,3a,4,5,6-hexahydro-3a-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3aR,4S,10aS)-rel- is a complex organic compound characterized by its unique structural features. It belongs to the naphthofuran family, which is known for its diverse chemical properties and biological activities. The compound has a molecular formula of C20H30O2Si3 and a molecular weight of approximately 394.75 g/mol. Its structure includes a naphtho[8a,1-b]furan core with multiple substituents that enhance its chemical reactivity and potential applications in various fields.

Typical of naphthofuran derivatives. These reactions include:

  • Electrophilic Aromatic Substitution: The naphtho[8a,1-b]furan structure can participate in electrophilic aromatic substitution reactions due to the electron-rich nature of the aromatic rings.
  • Nucleophilic Substitution: The presence of the silyl ether group allows for nucleophilic attack, leading to the formation of new carbon-silicon bonds.
  • Reduction Reactions: The hexahydro component indicates potential reactivity towards reduction processes, which can modify the saturation level of the compound.

Naphthofuran derivatives have been extensively studied for their biological activities. This specific compound exhibits:

  • Antimicrobial Properties: Research indicates that naphthofuran derivatives possess significant antimicrobial activity against various pathogens .
  • Anticancer Potential: Some studies suggest that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects: The structural features of naphthofurans may contribute to their ability to modulate inflammatory pathways.

The synthesis of 8H-Naphtho[8a,1-b]furan-8-one can be approached through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as phenolic compounds and aldehydes, cyclization can yield naphthofuran structures.
  • Silylation Reactions: The introduction of silyl groups can be achieved through reactions with silyl chlorides or silyl ethers under basic conditions.
  • Multi-step Synthesis: A combination of functional group transformations including oxidation and reduction steps can be employed to construct the desired compound from simpler starting materials.

The unique properties of 8H-Naphtho[8a,1-b]furan-8-one make it suitable for various applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Material Science: Its chemical stability and reactivity could be exploited in creating advanced materials or coatings.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against certain organisms.

Interaction studies involving this compound focus on its behavior in biological systems:

  • Protein Binding Studies: Understanding how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Investigating how this compound is metabolized in vivo can reveal its pharmacokinetics and potential toxicity.
  • Synergistic Effects: Studies on combining this compound with other agents could uncover enhanced therapeutic effects.

Similar Compounds

Several compounds share structural similarities with 8H-Naphtho[8a,1-b]furan-8-one. Here are some notable examples:

Compound NameStructureUnique Features
2H-Naphtho[1,8-bc]furan-2-oneC11H6O2Simpler structure; fewer substituents
Naphtho[2,1-b]furanC12H8ODifferent ring fusion; potential for varied reactivity
Naphtho[2,3-b]furanC12H10OContains additional methyl groups; altered biological activity

These compounds highlight the uniqueness of 8H-Naphtho[8a,1-b]furan-8-one due to its complex silyl ether functionality and hexahydro structure, which may confer distinct chemical properties and biological activities not found in simpler analogs.

Hydrogen Bond Acceptor Count

3

Exact Mass

376.24337154 g/mol

Monoisotopic Mass

376.24337154 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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